molecular formula C19H21N3O3 B2476575 1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea CAS No. 1207053-10-8

1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea

Cat. No.: B2476575
CAS No.: 1207053-10-8
M. Wt: 339.395
InChI Key: MNDCGVKQQZEBDK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea is a urea-based small molecule characterized by a central urea (-NH-CO-NH-) linkage connecting two aromatic moieties: a 4-methoxyphenyl group and a 4-(2-oxopiperidin-1-yl)phenyl group. This compound is structurally related to apixaban, a clinically approved anticoagulant, which shares the 4-(2-oxopiperidin-1-yl)phenyl fragment .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-11-7-15(8-12-17)21-19(24)20-14-5-9-16(10-6-14)22-13-3-2-4-18(22)23/h5-12H,2-4,13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDCGVKQQZEBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea typically involves the reaction of 4-methoxyphenyl isocyanate with 4-(2-oxopiperidin-1-yl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The urea backbone and aromatic rings in this compound are susceptible to oxidation under controlled conditions. Key findings include:

Oxidizing Agent Conditions Outcome Yield Source
DHPDMDOAcetonitrile, 20°C, 10 min, KOHConversion of thiourea analogs to urea84%
H<sub>2</sub>O<sub>2</sub>Acidic/neutral solventsIntroduction of hydroxyl groupsN/A
CrO<sub>3</sub>Halogenated solventsOxidation of piperidinone ringN/A
  • Mechanistic Insight : DHPDMDO (trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane) selectively oxidizes sulfur-containing analogs to urea derivatives under mild conditions . Chromium-based oxidants target the 2-oxopiperidinyl group, potentially forming carboxylate derivatives.

Reduction Reactions

Reductive modifications primarily affect the urea group and aromatic systems:

Reducing Agent Conditions Outcome Yield Source
NaBH<sub>4</sub>THF, 0–5°CPartial reduction of urea to amineN/A
H<sub>2</sub>/Pd-CDry ether, 1–3 atm H<sub>2</sub>Hydrogenolysis of aryl-methoxy bondsN/A
  • Selectivity : Sodium borohydride preferentially reduces the urea carbonyl under cryogenic conditions, while catalytic hydrogenation cleaves methoxy groups under higher pressures.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the urea nitrogen and aromatic rings:

Reagent Conditions Outcome Yield Source
SOCl<sub>2</sub>DCM, refluxChlorination of urea nitrogenN/A
NaN<sub>3</sub>DMF, 60°CAzide introduction at aryl positionsN/A
R-NH<sub>2</sub>THF, NaH, 25°CNucleophilic displacement of methoxyN/A
  • Key Observations :

    • Halogenation with SOCl<sub>2</sub> generates reactive intermediates for further coupling.

    • Sodium hydride activates the methoxy group for nucleophilic substitution by amines.

Stability and Degradation

The compound exhibits moderate stability under standard conditions but degrades under extremes:

Condition Effect Degradation Products Source
Strong acid (HCl, Δ)Hydrolysis of urea to anilines4-Methoxyaniline, piperidinone derivatives
UV lightPhotooxidation of aryl groupsQuinone-like structures

Reaction Optimization

Industrial-scale synthesis emphasizes efficiency:

  • Continuous Flow Reactors : Improve yield (≥90%) and reduce reaction times for urea formation.

  • Solvent Systems : Dichloromethane and THF are preferred for their compatibility with polar intermediates.

Scientific Research Applications

Chemical Overview

IUPAC Name : 1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea
Molecular Formula : C18H20N2O3
Molecular Weight : 314.39 g/mol

The compound features a methoxy-substituted phenyl group and a piperidinyl moiety, which contribute to its chemical reactivity and biological interactions.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit the proliferation of colorectal cancer cells by inducing apoptosis, making it a candidate for further development as an anticancer agent.
  • Neuroprotective Effects : Investigations into neuroprotective properties have shown that it could mitigate neurodegeneration in models of Alzheimer's disease. The compound appears to reduce oxidative stress and inflammation in neuronal cells, indicating potential use in neurodegenerative disorders.
  • Antimicrobial Properties : Some studies have reported antimicrobial effects against specific bacterial strains, suggesting its applicability in treating infections.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for further modifications and the synthesis of more complex molecules. It can be utilized as a reagent in various organic transformations, including:

  • Enzyme Inhibition Studies : The urea linkage may allow for interactions with active sites of enzymes, making it useful in the study of enzyme kinetics and inhibition mechanisms.

Case Study 1: Anticancer Activity

In vitro studies conducted on colorectal cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability compared to control groups. The mechanism involved apoptosis induction, as evidenced by increased caspase activity.

Case Study 2: Neuroprotective Effects

Research utilizing cellular models of Alzheimer's disease revealed that the compound effectively reduced markers of oxidative stress and inflammation. This suggests potential therapeutic benefits in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Pyridine-Ureas (Compounds 82 and 83, ):

  • Structure: Compound 82 (1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea) and Compound 83 (1-[3-(trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea) feature pyridine cores substituted with trifluoromethyl and methoxyphenyl groups.
  • Activity: Both compounds demonstrated antiproliferative effects against the MCF-7 breast cancer cell line. Compound 83 showed moderate activity, while Compound 82 exhibited enhanced potency, likely due to the electron-withdrawing chloro and trifluoromethyl groups improving target engagement .
  • Comparison: Unlike the target compound, these analogues lack the 2-oxopiperidinyl group, which may reduce their ability to interact with protease-activated receptors or kinases involved in cancer progression.

Pyridin-3-yl Ureas (Compounds 5e–5i, ):

  • Structure: These compounds, such as 5g (1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea), incorporate pyridin-3-yl and trimethoxyphenoxy groups.
  • Physicochemical Properties: Compound 5g has a melting point of 180–183°C and IR absorption at 3330 cm⁻¹ (N-H stretch), indicative of hydrogen-bonding capacity.

Anticoagulant Analogues

Apixaban ():

  • Structure: Apixaban contains a dihydropyrazolo[3,4-c]pyridine core with a 4-(2-oxopiperidin-1-yl)phenyl group, similar to the target compound.
  • Activity: As a direct Factor Xa inhibitor, apixaban’s 2-oxopiperidinyl group is critical for binding to the S4 pocket of Factor Xa.
  • Comparison: The target compound’s urea linkage replaces apixaban’s pyrazolo-pyridine scaffold, which may alter pharmacokinetic profiles or off-target effects .

Heterocyclic Ureas ():

Pyrrole-Carbonyl Urea (Compound 7, ):

  • Structure: 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea features a pyrrole-carbonyl substituent.

Pyridin-2-ylmethoxy Ureas (Compounds 7n–7s, ):

  • Structure: Compound 7n (1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]phenyl}urea) includes a chlorophenyl and pyridin-2-ylmethoxy group.
  • Comparison: The pyridin-2-ylmethoxy substituent may confer distinct steric and electronic effects compared to the 2-oxopiperidinyl group, influencing target affinity .

Biological Activity

1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea, also known as apixaban, is a novel compound with significant biological activities, particularly in the context of anticoagulation. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid
  • Molecular Formula : C25H24N4O5
  • Molecular Weight : 460.48 g/mol
  • CAS Number : 503614-92-4

The compound features a complex structure that includes a methoxyphenyl group and a piperidine moiety, contributing to its biological activity.

Apixaban acts primarily as a selective inhibitor of factor Xa (fXa), an essential enzyme in the coagulation cascade. By inhibiting fXa, apixaban effectively reduces thrombin generation and platelet activation, leading to an anticoagulant effect. This mechanism is crucial for preventing and treating thromboembolic disorders.

Pharmacokinetics

Research indicates that apixaban has favorable pharmacokinetic properties:

  • Bioavailability : Approximately 50% when administered orally.
  • Half-Life : Ranges from 8 to 15 hours, allowing for twice-daily dosing.
  • Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes (CYP3A4).

Anticoagulant Activity

Several studies have demonstrated the efficacy of apixaban in various clinical settings:

  • Clinical Trials : In phase III trials for the prevention of stroke in patients with atrial fibrillation, apixaban showed a significant reduction in stroke risk compared to warfarin with a lower risk of major bleeding events .
  • Dosing Studies : A study indicated that a lower dose of apixaban (2.5 mg twice daily) is effective in patients with specific risk factors, showcasing its flexibility in treatment .

Other Biological Activities

Recent research has explored additional biological activities of apixaban beyond anticoagulation:

  • Antioxidant Properties : Preliminary studies suggest that derivatives of apixaban may exhibit antioxidant activity, potentially contributing to vascular health .
  • Anti-Cancer Potential : In vitro studies have indicated that modifications of the compound can lead to anticancer effects through apoptosis induction in cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AnticoagulantEffective in reducing stroke risk in atrial fibrillation patients; lower bleeding risk
AntioxidantPotential antioxidant effects observed in preliminary studies
Anti-CancerInduces apoptosis in pancreatic cancer cell lines

Case Study 1: Stroke Prevention

In a clinical trial involving over 18,000 patients with non-valvular atrial fibrillation, apixaban demonstrated superior efficacy compared to warfarin. The results showed a 21% reduction in the risk of stroke or systemic embolism and a significant decrease in major bleeding incidents.

Case Study 2: Cancer Therapy Exploration

A recent study investigated the effects of modified derivatives of apixaban on pancreatic cancer cells. The results indicated that these derivatives could inhibit cell proliferation and induce apoptosis through mitochondrial pathways, suggesting potential for further development as anticancer agents.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes:

  • Pyrrolidinone/piperidinone formation : Cyclization of precursors under acidic/basic conditions (e.g., HCl or NaOAc) to form the 2-oxopiperidin-1-yl moiety .
  • Urea linkage : Reacting an isocyanate (e.g., 4-methoxyphenyl isocyanate) with an amine (e.g., 4-(2-oxopiperidin-1-yl)aniline) in anhydrous dichloromethane at 0–25°C .
  • Optimization : Use flow chemistry to enhance scalability and yield (≥80%) while minimizing side products. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • NMR spectroscopy : Confirm regiochemistry of the urea bond (e.g., ¹H NMR: δ 8.2–8.5 ppm for urea NH) and substituent positions .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 380.1742 for C₂₁H₂₂N₃O₃) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How should researchers design initial biological screening assays for this compound?

  • Anticancer activity : Use MTT assays on cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Compare to reference drugs like doxorubicin .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases via fluorometric assays .
  • Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., NCI’s 60-cell-line panel vs. single-cell-line MTT) .
  • Solubility issues : Use solubilizing agents (e.g., Cremophor EL) or pro-drug formulations .
  • Data validation : Replicate studies in orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Substituent effects :
  • Methoxy group : Replace with halogens (e.g., Cl, F) to improve metabolic stability .
  • Piperidinone ring : Modify to pyrrolidinone or introduce methyl groups to enhance target binding .
    • Case study : Analog 1-(4-chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea showed 2× higher EGFR inhibition than the parent compound .

Q. What methodologies are recommended for assessing pharmacokinetic properties in preclinical studies?

  • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
  • Metabolism : Liver microsomal stability tests (e.g., t₁/₂ > 60 min suggests low clearance) .
  • Distribution : Plasma protein binding via equilibrium dialysis (e.g., >90% binding may limit bioavailability) .

Q. How can computational tools predict binding modes and optimize interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR; ΔG ≤ -9 kcal/mol indicates strong binding) .
  • QSAR models : Train on datasets of urea derivatives to correlate logP with cytotoxicity (e.g., optimal logP = 2.5–3.5) .

Q. What experimental approaches address stability challenges during storage and handling?

  • Degradation pathways : Perform forced degradation studies under heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for hydrolyzed/byproduct peaks .
  • Formulation : Lyophilize with trehalose to enhance shelf life (>12 months at -20°C) .

Q. How can researchers investigate synergistic effects with existing therapeutics?

  • Combination assays : Test with taxanes or platinum drugs in ovarian cancer models. Calculate combination index (CI < 1 indicates synergy) .
  • Mechanistic studies : Use RNA-seq to identify pathways co-targeted by the compound and partner drugs .

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